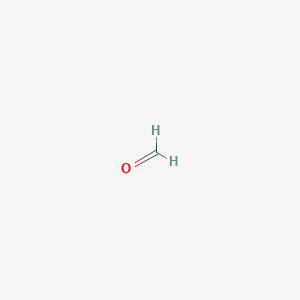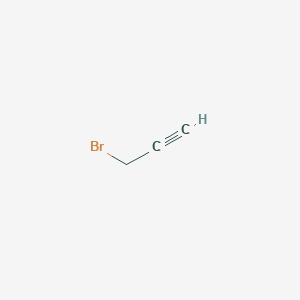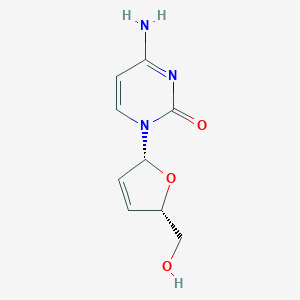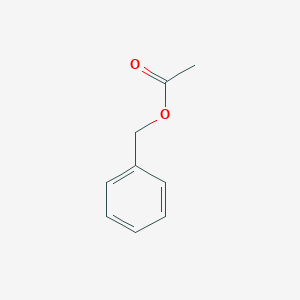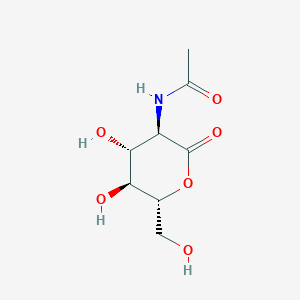
2-アセトアミド-2-デオキシ-D-グルコノ-1,5-ラクトン
説明
2-Acetamido-2-deoxy-D-glucono-1,5-lactone, also known as 2-Acetamido-2-deoxy-D-glucono-1,5-lactone, is a useful research compound. Its molecular formula is C8H13NO6 and its molecular weight is 219.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Acetamido-2-deoxy-D-glucono-1,5-lactone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Amino Sugars - Hexosamines - Glucosamine - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Acetamido-2-deoxy-D-glucono-1,5-lactone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetamido-2-deoxy-D-glucono-1,5-lactone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ヒトOGAおよびHexB酵素の阻害剤
“2-アセトアミド-2-デオキシ-D-グルコノ-1,5-ラクトン”は、ヒトOGAおよびHexB酵素の阻害剤として合成および評価されてきました . これらの酵素の阻害は、神経変性疾患や心血管疾患、2型糖尿病、癌など、いくつかの疾患において薬理学的に関連しています .
糖化薬の合成
この化合物は、糖化薬の合成に頻繁に使用されています . それは、医薬品の製造のための前駆体または中間体として役立ちます .
炭水化物の生産
薬物合成における役割に加えて、“2-アセトアミド-2-デオキシ-D-グルコノ-1,5-ラクトン”は、炭水化物の生産にも使用されています .
β-ヘキソサミニダーゼの阻害
培養培地を酵素源として使用する場合、β-ヘキソサミニダーゼによる産物の分解を阻害するために使用されます .
OGA阻害剤の構造活性相関に関する研究
この化合物は、OGA阻害剤の構造活性相関を拡張するために使用されます . 一連の2-アセトアミド-2-デオキシ-D-グルコノ-1,5-ラクトン スルホニルヒドラゾンは、D-グルコサミンから調製されました .
計算研究
これらの阻害剤のhOGAへの結合様式を評価するために、計算研究が行われました . この化合物は、これらの研究において、グルコノ-1,5-ラクトン スルホニルヒドラゾンの結合選好性を理解するために使用されます
作用機序
Target of Action
The primary targets of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone are the human O-linked β-N-acetylglucosaminidase (hOGA, GH84) enzyme and the human lysosomal hexosaminidases (hHexA and hHexB, GH20) enzymes . These enzymes are involved in the cleavage of GlcNAc and GalNAc residues from oligosaccharides and glycosphingolipids .
Mode of Action
2-Acetamido-2-deoxy-D-glucono-1,5-lactone interacts with its targets through a substrate-assisted catalytic mechanism. In this process, the 2-acetamido group of the substrate forms an oxazoline intermediate . This interaction results in the inhibition of the hOGA and hHexB enzymes .
Biochemical Pathways
The inhibition of the hOGA and hHexB enzymes affects the biochemical pathways involving the cleavage of GlcNAc and GalNAc residues from oligosaccharides and glycosphingolipids . The downstream effects of this inhibition are still under investigation.
Result of Action
The molecular and cellular effects of the action of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone are primarily the inhibition of the hOGA and hHexB enzymes . This inhibition is pharmacologically relevant in several diseases such as neurodegenerative and cardiovascular disorders, type 2 diabetes, and cancer .
生化学分析
Biochemical Properties
2-Acetamido-2-deoxy-D-glucono-1,5-lactone has been identified as a potent inhibitor of O-GlcNAcase (OGA), an enzyme involved in the dynamic post-translational modification of proteins . The compound interacts with OGA, inhibiting its activity and thereby affecting the balance of O-GlcNAcylation, a process critical for various cellular functions .
Cellular Effects
The inhibition of OGA by 2-Acetamido-2-deoxy-D-glucono-1,5-lactone can lead to an increase in protein O-GlcNAcylation levels within cells . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone involves the formation of an oxazoline intermediate with the 2-acetamido group of the substrate . This interaction inhibits the activity of OGA, leading to changes in protein O-GlcNAcylation levels .
Temporal Effects in Laboratory Settings
The effects of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone on OGA activity and protein O-GlcNAcylation levels can be observed over time in laboratory settings
Metabolic Pathways
2-Acetamido-2-deoxy-D-glucono-1,5-lactone is involved in the metabolic pathway of O-GlcNAcylation . It interacts with the enzyme OGA, affecting the balance of this critical post-translational modification process .
特性
IUPAC Name |
N-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-oxooxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-7,10,12-13H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELQYZRSPDCGRQ-DBRKOABJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1=O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1=O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501291445 | |
| Record name | 2-Acetamido-2-deoxy-D-gluconolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19026-22-3 | |
| Record name | 2-Acetamido-2-deoxy-D-gluconolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19026-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetamido-2-deoxy-D-glucono-(1,5)-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019026223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetamido-2-Deoxy-D-Glucono-1,5-Lactone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02813 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Acetamido-2-deoxy-D-gluconolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501291445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-acetamido-2-deoxy-D-glucono-δ-lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ACETAMIDO-2-DEOXY-D-GLUCONO-1,5-LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ICI1V6AX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Acetamido-2-deoxy-D-glucono-1,5-lactone interact with its target enzymes, and what are the downstream effects of this interaction?
A: 2-Acetamido-2-deoxy-D-glucono-1,5-lactone acts as a competitive inhibitor of enzymes like human O-linked β-N-acetylglucosaminidase (hOGA) and human lysosomal hexosaminidases (hHexA and hHexB). [, , , ] This means it competes with the natural substrate for binding to the enzyme's active site, thereby blocking the enzyme's activity. Inhibiting these enzymes is of pharmacological interest for various conditions like neurodegenerative diseases, cardiovascular disorders, type 2 diabetes, and cancer. []
Q2: Can you elaborate on the structure-activity relationship (SAR) of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone and its derivatives?
A: Research indicates that modifications to the structure of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone, such as introducing sulfonylhydrazone or phenylsemicarbazone moieties, can significantly impact its inhibitory potency and selectivity towards hOGA and hHexB. [, ] For instance, the addition of a 1-naphthalenesulfonylhydrazone group to the lactone resulted in a compound with nanomolar inhibition against both hOGA and hHexB, albeit without significant selectivity. []
Q3: What insights have computational studies provided into the binding mode of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone and its derivatives to enzymes like hOGA?
A: Computational studies, including protein-ligand refinement and QM/MM optimizations, suggest that derivatives of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone, particularly those containing sulfonylhydrazone groups, bind to hOGA preferentially in an s-cis conformation. [] This information is valuable for understanding the specific interactions between these inhibitors and their target enzymes, potentially guiding the development of more potent and selective inhibitors.
Q4: Has 2-Acetamido-2-deoxy-D-glucono-1,5-lactone or its derivatives demonstrated efficacy in any in vitro or in vivo studies?
A: Research suggests that 2-Acetamido-2-deoxy-D-glucono-1,5-lactone can inhibit sperm-oocyte interaction, indicating its potential role in fertilization. [] Additionally, a derivative, the phenylsemicarbazone of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone, demonstrated competitive inhibition against N-acetylglucosaminidases from various sources like bovine kidney, Aspergillus niger, and Artemia salina. []
Q5: What analytical techniques are commonly employed for characterizing and quantifying 2-Acetamido-2-deoxy-D-glucono-1,5-lactone and its derivatives?
A: Researchers utilize a variety of techniques to analyze 2-Acetamido-2-deoxy-D-glucono-1,5-lactone and its derivatives. These methods include enzyme kinetic assays to determine inhibitory potency, techniques like X-ray analysis to determine the compound's structure, and high-performance liquid chromatography for separating and identifying synthesized compounds. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


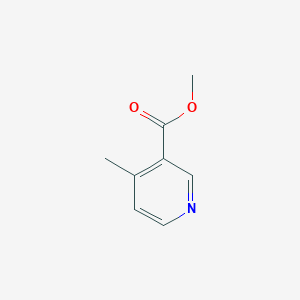
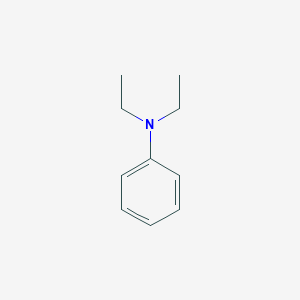

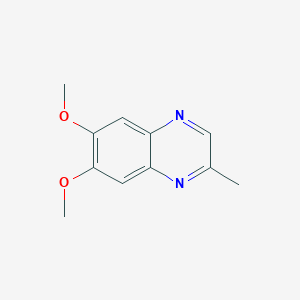
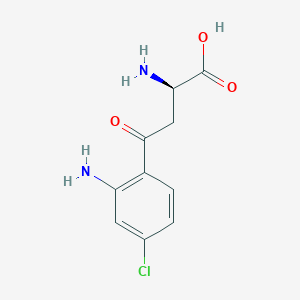
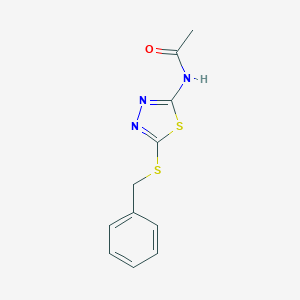
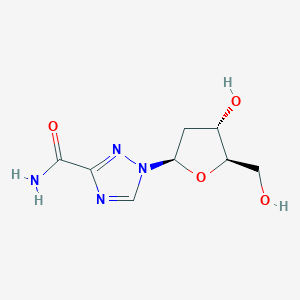
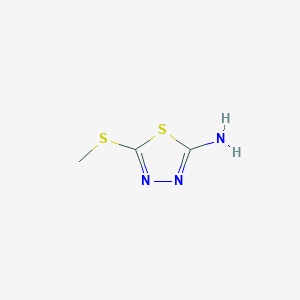
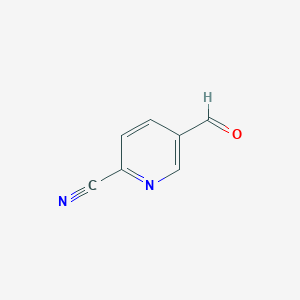
![(alphaR)-2-Chloro-alpha-[[(4-methylphenyl)sulfonyl]oxy]benzeneacetic Acid Methyl Ester](/img/structure/B43267.png)
